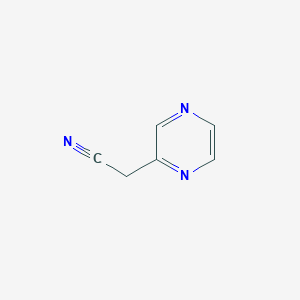

2-(Pyrazin-2-yl)acetonitrile

Description

The exact mass of the compound 2-(Pyrazin-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrazin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrazin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDVGMNGUNXHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509761 | |

| Record name | (Pyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-44-2 | |

| Record name | (Pyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-(Pyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and presents logical workflows relevant to its preparation and potential biological screening.

Core Physicochemical Properties

2-(Pyrazin-2-yl)acetonitrile, identified by the CAS Number 5117-44-2, is a solid, yellow-to-brown compound. Its fundamental properties are crucial for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 5117-44-2 | [1][3] |

| Appearance | Yellow to brown solid | |

| Melting Point | 34-36 °C | |

| Boiling Point | 134.0-137.5 °C (at 14 Torr) | |

| Density (Predicted) | 1.166 ± 0.06 g/cm³ | |

| pKa (Predicted) | 0.00 ± 0.10 | |

| LogP | 0.54268 | [3] |

| InChI Key | IMDVGMNGUNXHQJ-UHFFFAOYSA-N | [3] |

| SMILES | C1=CN=C(C=N1)CC#N | [2] |

Synthesis and Experimental Protocol

General Synthesis of 2-(Pyrazin-2-yl)acetonitrile

Objective: To synthesize 2-(Pyrazin-2-yl)acetonitrile from 2-chloropyrazine and sodium cyanide.

Materials:

-

2-Chloropyrazine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloropyrazine (1 equivalent) in anhydrous DMSO.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-(Pyrazin-2-yl)acetonitrile.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical and Experimental Workflows

To facilitate understanding of the processes involved in the synthesis and potential biological evaluation of 2-(Pyrazin-2-yl)acetonitrile, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Synthesis and Characterization Workflow for 2-(Pyrazin-2-yl)acetonitrile.

Given the limited specific information on the biological activity of 2-(Pyrazin-2-yl)acetonitrile, a logical diagram illustrating a general screening process for pyrazine derivatives is presented below.

Caption: General Workflow for Biological Activity Screening of Pyrazine Derivatives.

Biological Activity of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. While specific data for 2-(Pyrazin-2-yl)acetonitrile is limited in the public domain, the pyrazine scaffold is a key component in numerous therapeutic agents. A review of the literature indicates that pyrazine derivatives exhibit a wide range of pharmacological properties.[4]

| Biological Activity | Examples of Pyrazine-Containing Drugs/Compounds |

| Anticancer | Gilteritinib (AXL inhibitor), Bortezomib (proteasome inhibitor) |

| Antitubercular | Pyrazinamide |

| Antiviral | Favipiravir |

| Diuretic | Amiloride |

| Anti-inflammatory | Various experimental compounds |

| Antimicrobial | Various experimental compounds |

The nitrile group in 2-(Pyrazin-2-yl)acetonitrile can also serve as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The electron-withdrawing nature of the pyrazine ring and the nitrile group can influence the molecule's electronic properties and its potential interactions with biological targets.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of 2-(Pyrazin-2-yl)acetonitrile. The tabulated data offers a quick reference for its key characteristics. While a specific, validated synthesis protocol was not found, a generalized and plausible method has been detailed to guide researchers in its preparation. The provided workflows offer a logical framework for its synthesis, characterization, and potential biological evaluation. The diverse biological activities of the broader pyrazine class of compounds underscore the potential of 2-(Pyrazin-2-yl)acetonitrile as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential applications.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Pyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(pyrazin-2-yl)acetonitrile. Due to the absence of publicly available experimental spectra for this compound, this document presents predicted data based on established NMR principles and computational models. It includes comprehensive tables of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a detailed, generalized experimental protocol for the acquisition of NMR spectra for this and structurally related compounds is provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted NMR Spectral Data

The following sections present the predicted ¹H and ¹³C NMR data for 2-(pyrazin-2-yl)acetonitrile. These predictions are based on computational models and analysis of structurally similar compounds. The numbering convention used for the assignments is shown in Figure 1.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(pyrazin-2-yl)acetonitrile in deuterated chloroform (CDCl₃) is summarized in Table 1. The pyrazine ring protons are expected to appear in the aromatic region, significantly downfield due to the deshielding effect of the two nitrogen atoms. The methylene protons, situated between the pyrazine ring and the electron-withdrawing nitrile group, are also expected to be deshielded.

Table 1: Predicted ¹H NMR Data for 2-(Pyrazin-2-yl)acetonitrile (in CDCl₃, at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.65 | Doublet (d) | J(H3,H5) = 1.5 |

| H-5 | 8.62 | Doublet of Doublets (dd) | J(H5,H6) = 2.5, J(H5,H3) = 1.5 |

| H-6 | 8.55 | Doublet (d) | J(H6,H5) = 2.5 |

| CH₂ | 3.95 | Singlet (s) | - |

Note: Chemical shifts are predicted and may vary depending on experimental conditions such as solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 2-(pyrazin-2-yl)acetonitrile in CDCl₃ is detailed in Table 2. The carbon atoms of the pyrazine ring are expected to resonate at high chemical shifts, characteristic of heteroaromatic systems. The nitrile carbon has a distinctive chemical shift in the range of 115-120 ppm.[1]

Table 2: Predicted ¹³C NMR Data for 2-(Pyrazin-2-yl)acetonitrile (in CDCl₃, at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-3 | 145.0 |

| C-5 | 144.2 |

| C-6 | 143.8 |

| CH₂ | 25.0 |

| CN | 117.0 |

Note: Chemical shifts are predicted and are relative to a standard reference (e.g., TMS at 0.00 ppm). The carbon atoms in the pyrazine ring itself show a single resonance at δ = 145 ppm in the parent compound.[2] The nitrile carbon typically absorbs in the 115–120 ppm region.[1]

Experimental Protocols

This section outlines a general and robust protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as 2-(pyrazin-2-yl)acetonitrile.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 2-(pyrazin-2-yl)acetonitrile for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication for a few minutes can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identification.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C nuclei to ensure optimal sensitivity and resolution.

-

Shim the magnetic field to achieve the best possible homogeneity, resulting in sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra manually or automatically.

-

Perform baseline correction to ensure accurate integration.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Figure 1: Molecular structure of 2-(Pyrazin-2-yl)acetonitrile with atom numbering for NMR assignments.

Figure 2: A generalized workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Pyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 2-(Pyrazin-2-yl)acetonitrile. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this document presents a predictive analysis based on the well-established IR absorption characteristics of its constituent functional groups: the pyrazine ring, the acetonitrile side chain, and the methylene bridge. This approach allows for a robust estimation of the expected vibrational modes and their corresponding spectral regions.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for 2-(Pyrazin-2-yl)acetonitrile. The predictions are derived from spectroscopic data of related pyrazine derivatives and acetonitrile.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H stretching (Pyrazine ring) |

| ~ 2960 - 2850 | Medium to Weak | Aliphatic C-H stretching (-CH₂- group) |

| ~ 2260 - 2240 | Sharp, Medium | C≡N stretching (Nitrile group)[1][2][3] |

| ~ 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching (Pyrazine ring)[4] |

| ~ 1470 - 1420 | Medium | CH₂ scissoring |

| ~ 1400 - 1100 | Medium to Weak | In-plane C-H bending (Pyrazine ring) |

| ~ 1050 - 950 | Medium to Weak | Ring breathing (Pyrazine ring)[4] |

| Below 900 | Medium to Weak | Out-of-plane C-H bending (Pyrazine ring) |

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample, such as 2-(Pyrazin-2-yl)acetonitrile, using the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

Fourier-transform infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade

-

Sample of 2-(Pyrazin-2-yl)acetonitrile

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Drying: Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr in an oven or under an infrared lamp to remove any absorbed moisture, which can interfere with the spectrum in the O-H stretching region.

-

Sample Preparation: Add 1-2 mg of the 2-(Pyrazin-2-yl)acetonitrile sample to the ground KBr in the mortar.

-

Mixing: Thoroughly mix the sample and KBr by gentle grinding for several minutes until a homogeneous, fine powder is obtained. The final concentration of the sample in KBr should be approximately 1-2% by weight.

-

Pellet Formation: Transfer a small amount of the mixture to the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the FTIR spectrum over a suitable spectral range, typically 4000-400 cm⁻¹.[5] The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are common.[5] A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[5]

-

Data Analysis: Process the acquired spectrum to identify the absorption bands and correlate them with the vibrational modes of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship between the molecular structure of 2-(Pyrazin-2-yl)acetonitrile and its expected IR absorption regions.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thin-film infrared spectroscopy of acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Pyrazin-2-yl)acetonitrile

Abstract: This whitepaper provides a comprehensive technical guide on the mass spectrometric analysis of 2-(Pyrazin-2-yl)acetonitrile (C₆H₅N₃), a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental mass spectra for this specific compound, this guide outlines predicted fragmentation patterns, key physicochemical properties, and detailed, recommended protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The information is tailored for researchers, scientists, and drug development professionals, offering a foundational framework for method development and analysis.

Physicochemical Properties and Predicted Mass Data

2-(Pyrazin-2-yl)acetonitrile is a small organic molecule featuring a pyrazine ring and a nitrile functional group. Its fundamental properties are crucial for developing appropriate mass spectrometry methods. The molecular formula is C₆H₅N₃, with a monoisotopic mass of approximately 119.048 Da.[1][2] This value is the primary target for identifying the molecular ion in a mass spectrum.

Predicted mass data for various adducts, which are particularly relevant for electrospray ionization (ESI) techniques, have been calculated and are essential for identifying the compound in different solvent systems.[1]

Table 1: Key Properties and Predicted Mass-to-Charge Ratios (m/z) for 2-(Pyrazin-2-yl)acetonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.124 g/mol | [2] |

| Monoisotopic Mass | 119.04835 Da | [1] |

| Predicted Adduct | Predicted m/z | Source |

| [M+H]⁺ | 120.05563 | [1] |

| [M+Na]⁺ | 142.03757 | [1] |

| [M+K]⁺ | 158.01151 | [1] |

| [M+NH₄]⁺ | 137.08217 | [1] |

| [M-H]⁻ | 118.04107 | [1] |

| [M+HCOO]⁻ | 164.04655 |[1] |

Proposed Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI), typically used in GC-MS, the 2-(Pyrazin-2-yl)acetonitrile molecule will first form a molecular ion (M⁺•) at m/z 119. This energetically unstable ion is expected to undergo fragmentation through several key pathways based on the principles of mass spectrometry.[3] The most probable fragmentation involves the cleavage of the bond between the methylene group and the pyrazine ring, and the loss of small, stable molecules like hydrogen cyanide (HCN).

Key Fragmentation Steps:

-

Formation of the Molecular Ion: The initial ionization event creates the molecular ion [C₆H₅N₃]⁺• at m/z 119.

-

Loss of HCN: A common fragmentation for nitrile-containing compounds is the loss of a neutral hydrogen cyanide molecule (27 Da), leading to a fragment ion at m/z 92.

-

Cleavage of the Pyrazine Ring: The pyrazine ring itself can fragment. A characteristic loss for pyrazine and its derivatives is the expulsion of HCN, which would lead to a fragment at m/z 92. Subsequent fragmentation of the ring structure can produce smaller ions.

-

Formation of the Pyrazinylmethyl Cation: Cleavage of the C-C bond of the acetonitrile group could result in the formation of a pyrazinylmethyl cation ([C₅H₅N₂]⁺) at m/z 93.

-

Formation of the Tropylium-like Ion: Rearrangement and loss of HCN from the pyrazine ring could lead to the formation of a stable aromatic cation.

Caption: Proposed fragmentation pathway under Electron Ionization.

Table 2: Predicted Major Fragment Ions in EI Mass Spectrum

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 119 | Molecular Ion [M]⁺• | [C₆H₅N₃]⁺• | The parent ion. |

| 93 | [M - CN]⁺ | [C₅H₅N₂]⁺ | Loss of the nitrile radical. |

| 92 | [M - HCN]⁺• | [C₅H₃N₂]⁺ | Loss of neutral hydrogen cyanide. |

| 65 | [C₄H₃N]⁺• | [C₄H₃N]⁺• | Resulting from ring fragmentation after initial HCN loss. |

Experimental Protocols

The choice between GC-MS and LC-MS depends on the sample matrix, volatility, and thermal stability of the analyte. Protocols for both are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for volatile and thermally stable compounds like alkylpyrazines.[4][5]

1. Sample Preparation:

- Dissolve 1 mg of 2-(Pyrazin-2-yl)acetonitrile standard in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Acetonitrile can be used but may present chromatographic challenges.[6][7]

- Perform serial dilutions to prepare calibration standards (e.g., 0.1, 1, 10, 100 µg/mL).

- For complex matrices, a liquid-liquid extraction or Solid Phase Extraction (SPE) may be necessary.

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 8890 GC or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Injector Temperature: 250°C.

- Injection Mode: Splitless.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final hold: 5 minutes at 280°C.

- MS System: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) Protocol

LC-MS is ideal for less volatile compounds or complex mixtures requiring minimal sample preparation.[8]

1. Sample Preparation:

- Dissolve 1 mg of 2-(Pyrazin-2-yl)acetonitrile standard in 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water).

- Prepare serial dilutions for calibration standards.

- Filter all samples through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

- LC System: Waters ACQUITY UPLC or equivalent.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.

- Gradient:

- Start at 5% B.

- Linear gradient to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and re-equilibrate for 3 minutes.

- Injection Volume: 5 µL.

- MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500).

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Ion Source Parameters:

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150°C.

- Desolvation Temperature: 400°C.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion would be [M+H]⁺ at m/z 120.1. Product ions would be determined by infusing a standard and performing a product ion scan. Likely product ions would correspond to the fragments at m/z 93 and 92.

General Experimental Workflow

The logical flow for analyzing 2-(Pyrazin-2-yl)acetonitrile using mass spectrometry follows a standardized process from sample handling to final data interpretation.

Caption: A generalized workflow for MS-based analysis.

This guide provides a robust starting point for the mass spectrometric analysis of 2-(Pyrazin-2-yl)acetonitrile. The proposed fragmentation patterns and detailed protocols offer a solid foundation for method development, identification, and quantification of this compound in various research and development settings. Experimental verification is recommended to confirm the predicted fragmentation and optimize analytical conditions for specific applications.

References

- 1. PubChemLite - 2-(pyrazin-2-yl)acetonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(PYRAZIN-2-YL)ACETONITRILE | CAS#:5117-44-2 | Chemsrc [chemsrc.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. Acetonitril in GC-MS - Chromatography Forum [chromforum.org]

- 8. w3.ual.es [w3.ual.es]

Solubility Profile of 2-(Pyrazin-2-yl)acetonitrile in Common Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-(Pyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document synthesizes information on the compound's physicochemical properties and the solubility of structurally related molecules to provide a predictive assessment of its solubility characteristics.

Physicochemical Properties

An understanding of the physicochemical properties of 2-(Pyrazin-2-yl)acetonitrile is essential for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5117-44-2 | [1] |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.13 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 134.0-137.5 °C (at 14 Torr) | [1] |

| Predicted pKa | 0.00 ± 0.10 | [1] |

| Predicted Density | 1.166 ± 0.06 g/cm³ | [1] |

The molecule's structure, featuring a polar pyrazine ring and a nitrile group, suggests it will exhibit a degree of polarity. The relatively low melting point indicates that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility.

Predicted Solubility in Organic Solvents

High Expected Solubility:

-

Polar Aprotic Solvents: Due to its polar nature, 2-(Pyrazin-2-yl)acetonitrile is expected to have good solubility in polar aprotic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Acetone

-

For a related compound, Pyrazine-2-carbonitrile, a high solubility of 200 mg/mL in DMSO has been reported, requiring ultrasonication to achieve dissolution.[3] This suggests that 2-(Pyrazin-2-yl)acetonitrile may also exhibit significant solubility in DMSO.

Moderate Expected Solubility:

-

Alcohols: Protic solvents like methanol, ethanol, and isopropanol are likely to be effective solvents, capable of hydrogen bonding with the nitrogen atoms of the pyrazine ring. Studies on similar heterocyclic compounds, such as sulfamerazine and sulfamethazine, have demonstrated their solubility in alcohols and acetonitrile-alcohol mixtures, with solubility generally increasing with temperature.[4][5]

Low Expected Solubility:

-

Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents such as:

-

Hexane

-

Toluene

-

Diethyl ether

-

The significant difference in polarity between 2-(Pyrazin-2-yl)acetonitrile and these solvents would hinder dissolution.

General Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized and robust protocol for its experimental determination using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 2-(Pyrazin-2-yl)acetonitrile in a selected organic solvent at a specific temperature.

Materials:

-

2-(Pyrazin-2-yl)acetonitrile (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Pyrazin-2-yl)acetonitrile to a series of vials containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-(Pyrazin-2-yl)acetonitrile.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 2-(Pyrazin-2-yl)acetonitrile of known concentrations.

-

Use the calibration curve to determine the concentration of the solute in the diluted saturated solution.

-

Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for 2-(Pyrazin-2-yl)acetonitrile in common organic solvents is currently scarce in the public domain, its molecular structure and the properties of analogous compounds provide a strong basis for predicting its solubility behavior. It is anticipated to be most soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided general experimental protocol for the isothermal shake-flask method offers a reliable framework for obtaining this critical data. Further experimental investigation is warranted to establish a definitive solubility profile for this important synthetic intermediate.

References

- 1. PYRAZIN-2-YLACETONITRILE | 5117-44-2 [chemicalbook.com]

- 2. PubChemLite - 2-(pyrazin-2-yl)acetonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimentally determined melting and boiling points of 2-(Pyrazin-2-yl)acetonitrile (CAS No. 5117-44-2), a key intermediate in the synthesis of pharmaceuticals. The information is presented to support research and development activities where this pyrazine derivative is utilized.

Core Physicochemical Data

The key physical properties of 2-(Pyrazin-2-yl)acetonitrile are summarized below. This data is crucial for handling, reaction setup, and purification processes.

| Property | Value | Conditions |

| Melting Point | 34-36 °C | Atmospheric Pressure |

| Boiling Point | 134.0-137.5 °C | 14 Torr |

| Molecular Formula | C₆H₅N₃ | - |

| Molecular Weight | 119.12 g/mol | - |

| Appearance | Yellow to brown solid | Room Temperature |

| Storage | Sealed in dry, 2-8°C | - |

Table 1: Summary of Physicochemical Data for 2-(Pyrazin-2-yl)acetonitrile.

Experimental Protocols

While specific experimental records for the determination of the properties of 2-(Pyrazin-2-yl)acetonitrile are not detailed in the available literature, the following sections describe the standard methodologies used for such measurements in organic chemistry.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity and is typically reported as a range.[1] A sharp melting range (e.g., 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.

Standard Capillary Method:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned next to the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a dedicated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[3] Constant stirring of the heating bath is essential to ensure a uniform temperature.[1]

-

Observation and Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T1 to T2. For accuracy, the determination is typically repeated with fresh samples until consistent values are obtained.

Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

The boiling point of 2-(Pyrazin-2-yl)acetonitrile is reported at a reduced pressure (14 Torr), which indicates that the compound may decompose at its atmospheric boiling point. Vacuum distillation is the standard technique for purifying such heat-sensitive compounds.[5][6] This method lowers the boiling point by reducing the pressure inside the apparatus.[7]

Standard Vacuum Distillation Protocol:

-

Apparatus Assembly: A distillation apparatus is assembled, including a distillation flask, a Claisen adapter (to minimize bumping), a condenser, a vacuum adapter, and a receiving flask.[8] All glass joints must be properly greased to ensure a tight seal under vacuum.[8]

-

Sample and Stirring: The compound to be distilled is placed in the distillation flask along with a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[8]

-

System Evacuation: The apparatus is connected via thick-walled tubing to a vacuum trap and then to a vacuum pump (or water aspirator).[8] The pressure is gradually reduced.

-

Heating: Once the desired pressure is stable, the distillation flask is heated gently using a heating mantle.

-

Distillation and Collection: The vapor rises, is condensed, and the liquid distillate is collected in the receiving flask. The temperature of the vapor and the pressure within the system are recorded. The boiling point is the temperature at which a steady distillation rate is achieved at a given pressure.

-

Shutdown: To conclude the process, the heating is removed first, allowing the system to cool. The vacuum is then slowly released before the pump is turned off.[8]

Visualized Workflow

The logical workflow for the determination and verification of the physical properties of a chemical compound is illustrated below.

Workflow for Physical Property Analysis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(Pyrazin-2-yl)acetonitrile

CAS Number: 5117-44-2

This technical guide provides a comprehensive overview of 2-(Pyrazin-2-yl)acetonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a plausible synthetic protocol, and explores its potential applications in medicinal chemistry, supported by relevant data and visualizations.

Chemical and Physical Properties

2-(Pyrazin-2-yl)acetonitrile is a solid, typically yellow to brown in appearance. Its chemical structure, featuring a pyrazine ring linked to an acetonitrile group, makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds.[1] The nitrile group is particularly useful as it can be readily converted into other functional groups. The physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5117-44-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅N₃ | [2][5] |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 134.0-137.5 °C (at 14 Torr) | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Storage | Room temperature, store in a dry place | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Reference(s) |

| XlogP | -0.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Monoisotopic Mass | 119.0483481 g/mol | [5] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) | Reference(s) |

| [M+H]⁺ | 120.05563 | 119.4 | [5] |

| [M+Na]⁺ | 142.03757 | 129.5 | [5] |

| [M-H]⁻ | 118.04107 | 119.6 | [5] |

Synthesis and Experimental Protocols

Plausible Synthesis of 2-(Pyrazin-2-yl)acetonitrile

This protocol describes the synthesis of 2-(Pyrazin-2-yl)acetonitrile from 2-(chloromethyl)pyrazine.

Reaction Scheme:

A plausible synthetic route for 2-(Pyrazin-2-yl)acetonitrile.

Materials:

-

2-(Chloromethyl)pyrazine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)pyrazine (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 equivalents) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine (2 x volumes) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Pyrazin-2-yl)acetonitrile.

Applications in Drug Development and Medicinal Chemistry

2-(Pyrazin-2-yl)acetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The pyrazine ring is a common scaffold in many biologically active molecules, and the acetonitrile group provides a versatile handle for further chemical modifications.

It is particularly noted for its use in developing drugs targeting central nervous system (CNS) disorders, with potential applications in creating compounds with antipsychotic and antidepressant properties. The reactivity of the methylene group adjacent to the nitrile and the pyrazine ring allows for the construction of more complex heterocyclic systems, which is a key strategy in drug discovery.

Synthetic utility of 2-(Pyrazin-2-yl)acetonitrile in drug discovery.

Role in Signaling Pathways

While direct involvement of 2-(Pyrazin-2-yl)acetonitrile in specific signaling pathways is not documented, the broader class of pyrazine molecules has been identified as important signaling molecules in biological systems. For instance, in the bacterium Klebsiella oxytoca, pyrazine and pyrazinone autoinducers play a role in regulating virulence. These signaling molecules can influence iron acquisition and the production of virulence factors like yersiniabactin. The availability of specific carbohydrates in the environment can determine which of these pyrazine-based signaling pathways is activated.

The following diagram illustrates a simplified model of pyrazine-mediated signaling in Klebsiella oxytoca.

Pyrazine signaling in Klebsiella oxytoca.

Conclusion

2-(Pyrazin-2-yl)acetonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 2-(PYRAZIN-2-YL)ACETONITRILE | CAS#:5117-44-2 | Chemsrc [chemsrc.com]

- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. orgsyn.org [orgsyn.org]

- 5. PubChemLite - 2-(pyrazin-2-yl)acetonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

The Pivotal Role of the Active Methylene Group in 2-(Pyrazin-2-yl)acetonitrile: A Technical Guide for Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrazin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The pronounced reactivity of its active methylene group, situated between the electron-withdrawing pyrazine ring and the nitrile functionality, renders it a potent nucleophile for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical behavior of this active methylene group, detailing its acidity, key reactions, and applications in the synthesis of pharmacologically relevant compounds. This document summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and includes visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules with specific biological targets.[1] 2-(Pyrazin-2-yl)acetonitrile emerges as a particularly useful synthon, primarily due to the enhanced acidity and reactivity of its methylene protons. This heightened reactivity is a direct consequence of the synergistic electron-withdrawing effects of the adjacent pyrazine ring and the cyano group, which stabilize the resulting carbanion.[3][4]

This guide will systematically dissect the factors governing the reactivity of the active methylene group and explore its synthetic utility in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation, alkylation, and Michael addition.

Physicochemical Properties and Acidity of the Methylene Group

The key to the synthetic utility of 2-(Pyrazin-2-yl)acetonitrile lies in the acidity of the α-protons of the methylene group. The pyrazine ring, being an electron-deficient heteroaromatic system, along with the strong inductive and resonance effects of the nitrile group, significantly lowers the pKa of these protons compared to a typical alkyl C-H bond.[3][4] This facilitates their abstraction by a base to form a resonance-stabilized carbanion.

Table 1: Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [6] |

| Molecular Weight | 119.12 g/mol | [7] |

| CAS Number | 5117-44-2 | [8][9] |

| Appearance | Not specified (likely solid) | |

| Purity | Available up to 98% min | [7] |

Key Reactions of the Active Methylene Group

The deprotonated form of 2-(Pyrazin-2-yl)acetonitrile, a potent nucleophile, readily participates in a variety of carbon-carbon bond-forming reactions. The following sections detail the most important of these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, involving their base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated products.[10] This reaction is highly efficient for 2-(Pyrazin-2-yl)acetonitrile, providing a direct route to a diverse range of substituted acrylonitriles, which are valuable intermediates in drug synthesis.

The general mechanism involves the base-catalyzed formation of the pyrazinylacetonitrile carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate readily undergoes dehydration to yield the final condensed product.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The acid strength of active methylene group in given class 11 chemistry CBSE [vedantu.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. PubChemLite - 2-(pyrazin-2-yl)acetonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 7. appretech.com [appretech.com]

- 8. 2-(Pyrazin-2-yl)acetonitrile [synhet.com]

- 9. 2-(PYRAZIN-2-YL)ACETONITRILE | CAS#:5117-44-2 | Chemsrc [chemsrc.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Tautomerism in Pyrazinylacetonitrile Derivatives: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinylacetonitrile derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their chemical behavior, biological activity, and physicochemical properties are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of pyrazinylacetonitrile derivatives, drawing upon established principles of tautomerism in related heteroaromatic systems. It details the key experimental and computational methodologies for the characterization and quantification of tautomeric equilibria. While direct quantitative data for pyrazinylacetonitrile derivatives are scarce in publicly accessible literature, this guide presents analogous data from structurally related compounds to provide a predictive framework for researchers in the field.

Introduction to Tautomerism in Heteroarylacetonitriles

Tautomers are structural isomers that are readily interconvertible, typically through the migration of a proton.[1][2] This dynamic equilibrium can have profound effects on a molecule's reactivity, polarity, and ability to interact with biological targets.[3] For pyrazinylacetonitrile derivatives, two primary forms of tautomerism are anticipated: nitrile-ketenimine tautomerism and, in the case of amino-substituted derivatives, amino-imino tautomerism.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[4] Understanding and controlling these factors is crucial for drug design and development, as different tautomers can exhibit distinct pharmacological profiles.

Potential Tautomeric Forms of Pyrazinylacetonitrile Derivatives

Based on the fundamental principles of tautomerism in heterocyclic compounds, pyrazinylacetonitrile and its derivatives can be expected to exist in equilibrium between different tautomeric forms.

Nitrile-Ketenimine Tautomerism

The core pyrazinylacetonitrile structure possesses an acidic proton on the α-carbon adjacent to the pyrazine ring and the nitrile group. This allows for the possibility of proton migration to one of the nitrogen atoms of the pyrazine ring, leading to a ketenimine-like tautomer.

Caption: Nitrile-Ketenimine Tautomerism.

Amino-Imino Tautomerism

For derivatives containing an amino group on the pyrazine ring, amino-imino tautomerism is a significant consideration. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen, resulting in an imino tautomer. This type of tautomerism is well-documented in other amino-substituted nitrogen heterocycles like aminopyridines.[5][6]

Caption: Amino-Imino Tautomerism.

Quantitative Analysis of Tautomeric Equilibria in Analogous Systems

Table 1: Tautomeric Equilibrium Constants (KT) for Phenacylpyridine Isomers in Aqueous Solution at 25°C [7]

| Compound | Tautomerism Type | KT | pKT (-log KT) | Predominant Tautomer |

| 2-Phenacylpyridine | Keto-Enol | 1.0 x 10-2 | 2.0 | Keto |

| Imine-Enamine | 8.9 x 10-2 | 1.05 | Imine | |

| 3-Phenacylpyridine | Keto-Enol | 1.4 x 10-5 | 4.86 | Keto |

| Imine-Zwitterion | 1.3 x 10-6 | 5.87 | Imine | |

| 4-Phenacylpyridine | Keto-Enol | 4.0 x 10-5 | 4.4 | Keto |

| Imine-Enamine | 3.8 x 10-3 | 2.42 | Imine |

Data extracted from a study on phenacylpyridines, which serve as a structural analogue to pyrazinylacetonitriles where a phenyl group replaces the nitrile group.[7]

Experimental Protocols for Tautomerism Studies

A combination of spectroscopic and computational methods is typically employed to elucidate tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[3] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.

-

Slow Exchange: If the interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for direct quantification by integration.

-

Fast Exchange: If the interconversion is rapid, a single, time-averaged set of signals will be observed. In such cases, the chemical shifts will be a weighted average of the shifts of the individual tautomers.

Generalized Experimental Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the pyrazinylacetonitrile derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire 1H NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis:

-

Identify and assign the resonances for each tautomer if in slow exchange.

-

Calculate the mole fraction of each tautomer by integrating the corresponding signals.

-

For fast exchange, comparison with the spectra of "fixed" derivatives (where the mobile proton is replaced by a methyl group) can help determine the position of the equilibrium.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying tautomeric equilibria that are sensitive to solvent polarity and pH.[8] Different tautomers often exhibit distinct absorption maxima.

Generalized Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of dilutions in different solvents of varying polarity or in buffer solutions of different pH.

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the λmax for each tautomer.

-

The equilibrium constant (KT) can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent polarity or pH.

-

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[5][9]

Generalized Computational Workflow:

Caption: Computational Workflow for Tautomer Analysis.

Signaling Pathways and Biological Relevance

The diverse pharmacological activities of pyrazine derivatives suggest their interaction with various biological targets.[10][11] Tautomerism can significantly impact these interactions. For instance, a change in the tautomeric form can alter the hydrogen bonding pattern of a molecule, which is critical for drug-receptor binding. While specific signaling pathways involving pyrazinylacetonitrile tautomers are not yet elucidated, the general importance of tautomerism in drug action is well-established. Different tautomers can be recognized by different biological receptors, leading to varied physiological responses.

Caption: Tautomer-Specific Biological Interactions.

Conclusion

While the direct study of tautomerism in pyrazinylacetonitrile derivatives is an emerging area, the principles governing tautomerism in related heteroaromatic systems provide a robust framework for investigation. This guide has outlined the likely tautomeric forms, presented analogous quantitative data, and detailed the experimental and computational methodologies necessary for their characterization. For researchers and drug development professionals, a thorough understanding of the tautomeric behavior of these compounds is paramount for the rational design of new molecules with desired chemical and biological properties. Future studies focusing specifically on pyrazinylacetonitrile derivatives will be crucial to further populate the quantitative landscape of their tautomeric equilibria.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to Pyrazine Ring Properties in Acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of the pyrazine ring within acetonitrile derivatives. Pyrazine, a nitrogen-containing heterocyclic aromatic compound, is a critical scaffold in medicinal chemistry and materials science.[1] Its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, significantly influences the photophysical and electrochemical characteristics of its derivatives.[2] Understanding these properties in a polar aprotic solvent like acetonitrile is crucial for the rational design of novel pharmaceuticals and functional materials. Acetonitrile is a common solvent for these studies due to its wide electrochemical window and its ability to dissolve a broad range of organic compounds.[3]

Core Electronic Characteristics of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene but more susceptible to nucleophilic attack.[2] This electron-withdrawing character is central to its role as an acceptor unit in donor-acceptor architectures, which are pivotal for developing materials with interesting optical and electronic properties.[4] The electronic properties of pyrazine derivatives can be finely tuned by introducing various substituents onto the pyrazine core. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups further enhance its electron-deficient nature, impacting the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Photophysical Properties in Acetonitrile

The photophysical properties of pyrazine derivatives, including their absorption and emission of light, are highly dependent on their electronic structure and the surrounding solvent environment. Acetonitrile, as a polar aprotic solvent, can influence these properties through solvatochromic effects.

UV-Vis Absorption and Fluorescence Emission

Many pyrazine derivatives exhibit absorption in the UV-visible region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the electronic makeup of the molecule. For instance, extending the π-conjugation or introducing donor-acceptor motifs can lead to a red-shift in the absorption maximum.[4]

Fluorescence is another key characteristic of many pyrazine derivatives. The emission wavelength, quantum yield, and lifetime are crucial parameters for applications in sensing, imaging, and optoelectronics. The solvent polarity can significantly affect the fluorescence properties, a phenomenon known as solvatochromism. In many donor-acceptor pyrazine systems, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicative of a more polar excited state.

Table 1: Photophysical Data of Selected Pyrazine Derivatives in Acetonitrile

| Compound | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Reference |

| Pyrazine-2-amidoxime | - | - | - | [5] |

| 2,5-Distyrylpyrazine | 351 | 571 | - | [6][7] |

| Py-TOA-Py | 279, 351 | - | - | [8] |

| Rhenium(I) complex with 2,6-bis(pyrazin-2-yl)pyridine | - | - | - | [9] |

| Chiral Boron Dipyrromethene (BODIPY) Dye | 580 | - | - | [10] |

| Photosensitizer with pyrazine ligand | 427-442 | - | - | [11] |

Note: The table is populated with representative data. A comprehensive list would require a more exhaustive literature survey for specific derivatives.

Electrochemical Properties in Acetonitrile

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of pyrazine derivatives. In acetonitrile, which offers a wide potential window, the reduction and oxidation potentials of these compounds can be readily determined.[12][13] The electron-deficient pyrazine ring is typically easier to reduce than to oxidize.

The redox potentials are highly sensitive to the nature of the substituents on the pyrazine ring. Electron-donating groups make the molecule easier to oxidize (less positive potential) and harder to reduce (more negative potential), while electron-withdrawing groups have the opposite effect.

Table 2: Electrochemical Data of Selected Pyrazine Derivatives in Acetonitrile

| Compound | E_red_ (V vs. ref) | E_ox_ (V vs. ref) | Reference Electrode | Supporting Electrolyte | Reference |

| Pyrazine-2-amidoxime | - | 1.153 (irreversible) | Ag/AgCl | 0.1 M TBP | [5] |

| Cobalt complex with pyrazine derivative | - | - | Glassy Carbon | 0.1 M TBAPF6 | [14] |

| Ruthenium(II) complex with fused polycyclic ligand | Multiple | Multiple | SCE | - | [15] |

| Sulfanyl Porphyrazine with Ferrocenyl Substituents | Multiple | 0.34 (vs. Fc+/Fc) | - | - | [16] |

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE, Fc+/Fc). Direct comparison requires conversion to a common scale.

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and quantum yields of pyrazine derivatives in acetonitrile.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrazine derivative in spectroscopy-grade acetonitrile (e.g., Uvasol®). The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 for fluorescence measurements).[6][17]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

-

Absorption Measurement: Record the absorption spectrum against a blank of pure acetonitrile. Identify the wavelength of maximum absorption (λ_abs_).

-

Emission Measurement: Excite the sample at its λ_abs_. Record the emission spectrum and identify the wavelength of maximum emission (λ_em_).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of pyrazine derivatives in acetonitrile.

Methodology:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in dry acetonitrile.[12][18] The supporting electrolyte is crucial for minimizing the solution resistance.[13]

-

Analyte Solution: Dissolve the pyrazine derivative in the electrolyte solution to a concentration of approximately 1-5 mM.[3][14]

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[13]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements, particularly in the negative potential range.[12]

-

Data Acquisition: Scan the potential from an initial value to a switching potential and then back. The scan rate typically ranges from 20 to 200 mV/s. Record the resulting current as a function of the applied potential.

-

Data Analysis: Determine the peak potentials for reduction (E_pc_) and oxidation (E_pa_). The half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, can be calculated as (E_pa_ + E_pc_)/2 for a reversible process. It is common practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[12]

Computational Chemistry Methods

Objective: To model the electronic structure and predict the photophysical and electrochemical properties of pyrazine derivatives.

Methodology:

-

Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization: Optimize the ground-state geometry of the pyrazine derivative using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d,p).[19][20]

-

Solvent Effects: Incorporate the influence of acetonitrile as a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[20]

-

Electronic Transitions: Calculate the vertical excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).[20][21]

-

Frontier Molecular Orbitals: Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and redox properties. The HOMO energy is related to the oxidation potential, and the LUMO energy is related to the reduction potential.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a novel pyrazine derivative in acetonitrile.

Caption: Workflow for characterizing the electronic properties of pyrazine derivatives.

Conclusion

The electronic properties of pyrazine derivatives in acetonitrile are of paramount importance for their application in diverse scientific fields. This guide has outlined the fundamental electronic characteristics of the pyrazine ring and provided a framework for their investigation through photophysical, electrochemical, and computational methods. The tabulated data serves as a reference point, while the detailed experimental protocols offer practical guidance for researchers. A systematic approach, as depicted in the workflow diagram, enables a thorough understanding of the structure-property relationships, which is essential for the design of next-generation molecules with tailored electronic functionalities. The continued exploration of pyrazine chemistry promises to yield further advancements in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 2,5-Distyrylpyrazine | C20H16N2 | CID 9900474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for 2-(Pyrazin-2-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, spectroscopic analysis, and potential biological significance of 2-(Pyrazin-2-yl)acetonitrile. The document details theoretical methodologies, experimental protocols, and data interpretation, offering a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-(Pyrazin-2-yl)acetonitrile, a molecule incorporating both a pyrazine ring and a nitrile group, presents an interesting scaffold for further functionalization and drug design. Understanding its structural, electronic, and vibrational properties through quantum chemical calculations is crucial for predicting its reactivity, stability, and potential biological interactions.

This guide outlines the computational and experimental approaches to characterize 2-(Pyrazin-2-yl)acetonitrile, providing a foundational framework for future research and development.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of novel compounds. Density Functional Theory (DFT) has been widely employed for the study of pyrazine derivatives, offering a good balance between computational cost and accuracy.[2][3]

Computational Methodology

The molecular geometry of 2-(Pyrazin-2-yl)acetonitrile was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[4][5][6] This level of theory is well-suited for predicting the structural parameters of organic molecules.[3] All calculations were performed in the gas phase. Frequency calculations were subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.[3] Natural Bond Orbital (NBO) analysis was also performed to investigate charge distribution and intramolecular interactions.

Workflow for Quantum Chemical Calculations:

Caption: Computational workflow for 2-(Pyrazin-2-yl)acetonitrile.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, of 2-(Pyrazin-2-yl)acetonitrile are crucial for understanding its three-dimensional structure and steric properties. These parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar pyrazine derivatives.

Table 1: Calculated Geometrical Parameters of 2-(Pyrazin-2-yl)acetonitrile

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (ring) | 1.39 - 1.40 |

| C-N (ring) | 1.33 - 1.34 | |

| C-C (side chain) | 1.47 | |

| C≡N | 1.16 | |

| Bond Angle | C-N-C (ring) | 116 - 117 |

| N-C-C (ring) | 121 - 122 | |

| C-C-C (side chain) | 112 | |

| C-C≡N | 178 |

Note: These are representative values and the full set of optimized parameters would be generated from the computational output.

Vibrational Analysis